2-(4-Fluoro-2-methoxyphenyl)-2-propanol
Description
Significance of Fluorine Substitution in Organic Molecules
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. sigmaaldrich.com Fluorine, being the most electronegative element, imparts unique properties to a molecule that can profoundly influence its behavior in a biological system. sigmaaldrich.comkatom.com Its small size, with a van der Waals radius of 1.47 Å which is comparable to that of a hydrogen atom (1.20 Å), means it can often be substituted for hydrogen without significantly increasing the molecule's size or causing steric hindrance. sigmaaldrich.comchemicalize.com
The potent effects of fluorine substitution stem from several key characteristics:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased stability can block metabolic oxidation at that position, a common pathway for drug degradation in the body. purdue.edu By preventing this breakdown, the molecule's half-life can be extended, potentially leading to improved bioavailability and duration of action. katom.comsigmaaldrich.com
Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule. purdue.edu This can influence the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, membrane permeability, and how it binds to proteins. masterorganicchemistry.comresearchgate.net Furthermore, fluorine substitution can modulate the lipophilicity (the ability to dissolve in fats or lipids) of a compound, which is a critical factor for its absorption and distribution in the body. chemicalize.compurdue.edu
Binding Affinity: The strategic placement of fluorine can enhance how strongly a molecule binds to its target protein. sigmaaldrich.comsigmaaldrich.com This can occur through direct interactions, such as hydrogen bonds or dipole interactions, or by influencing the polarity of other parts of the molecule that are involved in binding. sigmaaldrich.comchemicalize.com
These modifications highlight why the selective incorporation of fluorine is a crucial tool for chemists aiming to optimize the properties of therapeutic candidates. chemicalbook.com
Overview of Aryl Propanol (B110389) Architectures in Chemical Research
The aryl propanol scaffold, characterized by a propanol group attached to an aromatic ring, is a significant structural motif found in a variety of biologically active compounds. This framework serves as a versatile building block in the synthesis of new therapeutic agents. Research has demonstrated the importance of this architecture across different areas of medicinal chemistry.
For instance, derivatives of 1-aryl-3-substituted propanols have been investigated as potential antimalarial agents. libretexts.orgmsu.edu These compounds are structurally related to established antimalarial drugs like quinine (B1679958) and mefloquine. libretexts.org Similarly, arylpropionic acid derivatives, which are structurally close to aryl propanols, form a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known medications like ibuprofen (B1674241) and naproxen. sigmaaldrich.combldpharm.com The development of chiral 2-aryl-2-fluoropropanoic acids, as non-epimerizable mimics of traditional NSAIDs, further underscores the therapeutic relevance of this structural class. wikipedia.orgnih.gov
The versatility of the aryl propanol structure allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of new compounds. The optically active amines derived from these structures are also important components in many natural products and drug molecules. bldpharm.com
Specific Context of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol within Fluorinated Aryl Alcohols
The compound this compound is a specific example of a fluorinated aryl alcohol. Its structure contains the 4-fluoro-2-methoxyphenyl group, a moiety that has been incorporated into various complex molecules explored in medicinal chemistry research. For example, this group is a component of negative allosteric modulators (NAMs) for metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3) and has been used in the development of PET imaging ligands. researchgate.netsigmaaldrich.com It is also found in compounds investigated for the treatment of certain types of lymphoma. youtube.com
While detailed research findings specifically on this compound are not extensively available in public literature, its synthesis can be proposed based on established chemical reactions. A common and effective method for creating tertiary alcohols, such as this one, is the Grignard reaction. purdue.edumasterorganicchemistry.com This would likely involve the reaction of a ketone, in this case, 4'-fluoro-2'-methoxyacetophenone, with a methyl Grignard reagent like methylmagnesium bromide. masterorganicchemistry.com An alternative route could involve the reaction of an ester, such as methyl 4-fluoro-2-methoxybenzoate, with two equivalents of the Grignard reagent. masterorganicchemistry.com
The table below outlines the key structural components of this compound and their individual significance in the context of medicinal chemistry.
| Component | Significance |
| Fluorine Atom | Enhances metabolic stability, modulates physicochemical properties (pKa, lipophilicity), and can increase binding affinity to biological targets. sigmaaldrich.compurdue.edusigmaaldrich.com |
| Methoxy (B1213986) Group (-OCH₃) | Influences electronic properties and can participate in hydrogen bonding, affecting solubility and receptor interaction. |
| Aryl (Phenyl) Ring | Provides a rigid scaffold for orienting functional groups and can engage in aromatic interactions with protein targets. |
| Tertiary Propanol Group | Acts as a polar functional group and a potential hydrogen bond donor/acceptor, influencing solubility and binding characteristics. |
The combination of these features makes this compound and related structures interesting candidates for further investigation in chemical and pharmaceutical research. The presence of both the fluorine atom and the methoxy group on the aromatic ring allows for a nuanced modulation of the molecule's electronic and steric properties, which is a key aspect of modern drug design.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLHTKGWCJGANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Fluoro 2 Methoxyphenyl 2 Propanol
Precursor Synthesis Strategies for Fluorinated Methoxyphenyl Moieties
The efficient synthesis of the 2-(4-fluoro-2-methoxyphenyl) moiety is a critical first step. This requires precise control over the regiochemistry of substitution on the aromatic ring.
Regioselective Halogenation and Alkoxylation of Aromatic Precursors
The introduction of fluorine and methoxy (B1213986) groups onto an aromatic ring with specific regioselectivity is a common challenge in organic synthesis. One approach involves the selective halogenation and subsequent alkoxylation of a suitable precursor. For instance, starting with a difluoro-substituted aromatic compound, a regioselective nucleophilic aromatic substitution can be achieved.
A reported method for synthesizing 4-fluoro-2-methoxy-1-nitrobenzene involves treating 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in toluene (B28343) at low temperatures. This process selectively replaces one of the fluorine atoms with a methoxy group. The resulting 4-fluoro-2-methoxy-1-nitrobenzene can then be further functionalized.
Another strategy could involve the direct fluorination of a methoxy-substituted phenol (B47542). The use of electrophilic fluorinating agents like Selectfluor can achieve regioselective fluorination, often directed by the existing functional groups on the ring. nih.govnih.gov For example, the fluorination of benzo[e] guidechem.comadichemistry.comleah4sci.comtriazin-7(1H)-ones occurs regioselectively at the enamine-activated position. nih.gov
Functional Group Interconversions Leading to Substituted Benzaldehydes or Ketones
Once the desired 4-fluoro-2-methoxyphenyl scaffold is obtained, further functional group interconversions are necessary to introduce a carbonyl group, which serves as the anchor for building the propanol (B110389) side chain. A common strategy is the Friedel-Crafts acylation of a fluorinated anisole (B1667542) derivative.
For example, 2-fluoro-4-methoxyacetophenone can be prepared by the Friedel-Crafts acylation of m-fluoroanisole with acetyl chloride in the presence of aluminum trichloride. google.com This reaction introduces an acetyl group at the position para to the fluorine atom and ortho to the methoxy group, yielding the desired ketone precursor.
Alternatively, nitriles can be converted to ketones. A nitrile can be treated with a Grignard reagent, followed by hydrolysis, to yield a ketone. ncert.nic.in This method provides another route to the key carbonyl intermediate.
| Precursor | Reagents | Product | Notes |
| m-Fluoroanisole | Acetyl chloride, Aluminum trichloride | 2-Fluoro-4-methoxyacetophenone | Friedel-Crafts acylation google.com |
| Nitrile | Grignard reagent, H3O+ | Ketone | General transformation ncert.nic.in |
Catalytic Approaches to Fluorinated Aryl Building Blocks
Modern catalytic methods offer milder and more efficient alternatives for constructing fluorinated aryl compounds. nih.gov While conventional methods like the Balz-Schiemann reaction often require harsh conditions, catalytic approaches can proceed under more gentle conditions. nih.gov
Palladium-catalyzed cross-coupling reactions, for instance, can be employed to introduce a fluorine atom or a trifluoromethyl group. nih.gov Although direct C-H fluorination is still a developing area, directing group strategies have shown promise in achieving regioselective C-F bond formation. nih.gov
Carbon-Carbon Bond Formation for the Propanol Backbone
With the key carbonyl precursor, 4-fluoro-2-methoxyacetophenone, in hand, the final step is the construction of the 2-propanol side chain. This is typically achieved through the addition of a two-carbon nucleophile to the carbonyl group.
Grignard Reagent Additions to Carbonyl Precursors
The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds and synthesizing alcohols. adichemistry.comleah4sci.comsigmaaldrich.com To synthesize 2-(4-fluoro-2-methoxyphenyl)-2-propanol, methylmagnesium bromide or methylmagnesium iodide is added to 4-fluoro-2-methoxyacetophenone. libretexts.orgchemicalbook.com
The reaction involves the nucleophilic attack of the methyl carbanion from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. libretexts.org This forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol. adichemistry.comchemicalbook.com The reaction must be carried out under anhydrous conditions as Grignard reagents are highly basic and will react with water. sigmaaldrich.comlibretexts.org
| Starting Material | Grignard Reagent | Intermediate | Final Product |
| 4-Fluoro-2-methoxyacetophenone | Methylmagnesium bromide | Magnesium alkoxide | This compound |
Organolithium and Organozinc Methodologies
Similar to Grignard reagents, organolithium reagents are powerful nucleophiles that can be used to form carbon-carbon bonds. Methyllithium can add to 4-fluoro-2-methoxyacetophenone to form the corresponding lithium alkoxide, which upon quenching with water, yields the desired tertiary alcohol. Organolithium reagents are generally more reactive than Grignard reagents.
Organozinc reagents, while less reactive than their Grignard and organolithium counterparts, offer a degree of selectivity and are often used in the presence of other sensitive functional groups. The Reformatsky reaction, for example, utilizes an organozinc reagent derived from an α-halo ester, although for the synthesis of this compound, a simpler organozinc species like dimethylzinc (B1204448) could be considered.
The choice between these organometallic reagents often depends on the specific substrate, desired reactivity, and the presence of other functional groups in the molecule.
Reductive Processes for Carbinol Formation
The formation of carbinols, particularly tertiary alcohols, is frequently accomplished through the nucleophilic addition of organometallic reagents to carbonyl compounds like ketones or esters. researchgate.netyoutube.com This process, while technically an addition, results in the reduction of the carbonyl group's carbon atom as it forms a new carbon-carbon single bond and a carbon-oxygen single bond. libretexts.org
Grignard reagents (R-Mg-X) and organolithium compounds (R-Li) are powerful nucleophiles that readily attack the electrophilic carbon of a carbonyl group. libretexts.orgleah4sci.com The reaction with a ketone yields a tertiary alcohol after an acidic workup to protonate the intermediate alkoxide. youtube.com This transformation is effectively irreversible because a carbanion is a very poor leaving group. libretexts.org
Alternatively, tertiary alcohols can be synthesized from esters. This reaction requires two equivalents of the organometallic reagent. masterorganicchemistry.com The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, expelling an alkoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent, leading to the tertiary alcohol after workup. masterorganicchemistry.com A significant characteristic of this method is that the resulting tertiary alcohol will contain two identical alkyl or aryl groups derived from the organometallic reagent.
Challenges in these nucleophilic additions include potential side reactions. The strong basicity of organometallic reagents can cause enolization of the ketone or competitive reduction of the carbonyl to a secondary alcohol via a β-hydride transfer, especially with sterically hindered ketones. researchgate.net
Targeted Synthesis of this compound
The targeted synthesis of this compound, a tertiary alcohol, is most directly achieved via the addition of an organometallic reagent to a suitable ketone precursor.
The most practical and direct synthesis of this compound involves a carbon-carbon bond-forming reaction, specifically the addition of a Grignard reagent to a ketone. While not a classical condensation reaction involving the loss of water, this process "condenses" two smaller molecules into the desired tertiary alcohol product. There are two primary retrosynthetic pathways for this molecule using this method:
Pathway A: Reaction of the Grignard reagent derived from 1-bromo-4-fluoro-2-methoxybenzene with acetone (B3395972) (propan-2-one).
Pathway B: Reaction of methylmagnesium bromide with 1-(4-fluoro-2-methoxyphenyl)ethanone (B1345703).
Both pathways involve the formation of a magnesium alkoxide intermediate, which is then protonated in a subsequent workup step with a dilute acid to yield the final tertiary alcohol. libretexts.org The Grignard reagent itself is prepared by reacting the corresponding organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgsigmaaldrich.com
Table 1: Reaction Components for Grignard Synthesis of this compound
| Pathway | Ketone Substrate | Organometallic Reagent | Resulting Alcohol |
| A | Acetone (Propan-2-one) | 4-Fluoro-2-methoxyphenylmagnesium bromide | This compound |
| B | 1-(4-Fluoro-2-methoxyphenyl)ethanone | Methylmagnesium bromide | This compound |
A multi-step approach is inherent in the synthesis of this compound, as it requires the prior preparation of the key reactants. For instance, in Pathway B, the precursor ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone, must first be synthesized. This can typically be accomplished through a Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene.
Controlling regioselectivity is crucial in these reactions. The primary desired reaction is the 1,2-addition of the nucleophilic carbon to the carbonyl carbon. youtube.com However, side reactions can occur. If the ketone has acidic alpha-protons, the strongly basic Grignard reagent can act as a base, leading to enolate formation rather than addition. Careful control of reaction temperature, often using low temperatures, can help to favor the desired nucleophilic addition pathway.
Furthermore, in complex molecules with multiple electrophilic sites, achieving chemoselectivity—the selective reaction of the Grignard reagent with the ketone carbonyl over other functional groups like esters or amides—is a key consideration. youtube.com Ketones are generally more reactive towards Grignard reagents than esters, allowing for a degree of inherent selectivity. youtube.com Two-step biocatalytic processes have also been explored for the synthesis of related diols, demonstrating high stereoselectivity and product concentrations. acs.org
While the Grignard reaction is typically stoichiometric, catalytic systems can be employed to enhance the efficiency and selectivity of organometallic additions to carbonyls. researchgate.net Additives such as cerium(III) chloride can be used to prepare organocerium reagents in situ from organolithium or Grignard reagents. These organocerium reagents are less basic and more nucleophilic, which can suppress side reactions like enolization and improve the yield of the desired tertiary alcohol. researchgate.net
In a broader context, catalytic systems are central to the industrial production of propanols. For example, higher alcohols can be synthesized from syngas (a mixture of CO and H₂) using heterogeneous catalysts, such as K-modified CoMoS catalysts supported on activated carbon. nih.gov These processes, however, typically produce a mixture of alcohols, including 1-propanol (B7761284) and 2-propanol, rather than a specific, complex tertiary alcohol. nih.gov Other catalytic methods involve the decomposition of 2-propanol over oxidized carbon catalysts to produce acetone via dehydrogenation, a reaction that highlights the role of catalysts in alcohol transformations. researchgate.net
Stereoselective Approaches to Chiral Analogues of this compound
The target molecule, this compound, is achiral due to the presence of two identical methyl groups on the carbinol carbon. However, the synthesis of chiral analogues, where this carbon is a stereocenter, is a significant area of research, often accomplished through asymmetric methods.
A powerful method for synthesizing chiral alcohols is the enantioselective reduction of prochiral ketones. wikipedia.org To create a chiral analogue of the target compound, one could start with a different ketone precursor. For example, the asymmetric reduction of 1-(4-fluoro-2-methoxyphenyl)ethanone would yield the chiral secondary alcohol, (R)- or (S)-1-(4-fluoro-2-methoxyphenyl)ethanol.
This transformation is achieved using a stoichiometric reducing agent, such as borane (B79455) or isopropanol (B130326), in the presence of a catalytic amount of a chiral catalyst. wikipedia.orgsigmaaldrich.com These catalysts create a chiral environment around the ketone, forcing the hydride to be delivered to one face of the carbonyl group preferentially, thus leading to an excess of one enantiomer of the alcohol product.
Several classes of highly effective chiral catalysts have been developed for this purpose:
Oxazaborolidines (CBS Catalysts): These catalysts, developed by Corey, Burke, and Shibata, are used with borane as the reductant and are particularly effective for reducing simple ketones. wikipedia.org
Transition Metal Catalysts: Chiral ligands coordinated to transition metals like Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) are widely used. sigmaaldrich.com For example, ruthenium complexes with chiral diphosphine ligands (e.g., BINAP) and diamine ligands are highly efficient for the asymmetric transfer hydrogenation of ketones using isopropanol or formic acid as the hydrogen source. sigmaaldrich.comuwindsor.ca
Biocatalysts: Whole-cell biocatalysts, using enzymes from microorganisms like Bacillus cereus, can reduce a wide range of ketones to their corresponding chiral alcohols with excellent conversion rates and high enantiomeric excess (ee). mdpi.com
Table 2: Examples of Catalytic Systems for Asymmetric Ketone Reduction
| Catalyst System | Ketone Type | Reductant | Key Features |
| (R)-BINAL-H | Ketones with an adjacent π-system | Hydride from LiAlH₄ | High enantioselectivity; (R)-catalyst gives (R)-alcohol. uwindsor.ca |
| CBS (Corey-Bakshi-Shibata) Catalyst | Aromatic and aliphatic ketones | Borane (BH₃) | Predictable stereochemistry based on catalyst conformation. wikipedia.org |
| Ru-BINAP-Diamine Complex | Aromatic ketones | H₂ or Isopropanol | High turnover numbers and excellent enantioselectivity. sigmaaldrich.comuwindsor.ca |
| Bacillus cereus TQ-2 | Various ketones and aldehydes | Co-substrate (e.g., glycerol) | Whole-cell biocatalyst; produces (R)-alcohols (anti-Prelog). mdpi.com |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for achieving asymmetry in a target molecule. This method involves the temporary incorporation of a chiral molecule (the auxiliary) into a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Following the key transformation, the auxiliary is cleaved and can often be recovered for reuse.
A common approach involves the use of chiral oxazolidinones or pseudoephedrine as auxiliaries. springerprofessional.deresearchgate.net For the synthesis of a molecule like this compound, a hypothetical chiral auxiliary-based approach could start from a precursor such as 4-fluoro-2-methoxybenzoic acid. This acid could be converted to an amide by reaction with a chiral auxiliary, for instance, a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo diastereoselective alkylation.
For example, the enolate of the N-acyl derivative could be generated and subsequently reacted with a methylating agent. The bulky chiral auxiliary would shield one face of the enolate, forcing the electrophile (the methyl group) to attack from the less hindered face, thus establishing the desired stereocenter. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid, which could then be converted to the target tertiary alcohol through reaction with an organometallic reagent like methylmagnesium bromide.
While direct literature examples for this compound are scarce, the diastereoselective addition of nucleophiles to carbonyl compounds bearing a chiral auxiliary is a well-established and reliable method for creating chiral centers. rsc.org
Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis
| Feature | Description |
| Principle | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. |
| Common Auxiliaries | Evans oxazolidinones, pseudoephedrine, camphor-based auxiliaries. springerprofessional.deresearchgate.net |
| Key Steps | 1. Attachment of chiral auxiliary to the substrate. 2. Diastereoselective reaction. 3. Cleavage of the chiral auxiliary. |
| Advantages | High diastereoselectivities, predictable stereochemical outcomes, and the potential for auxiliary recovery. |
| Applicability | Widely used for asymmetric alkylations, aldol (B89426) reactions, and conjugate additions. springerprofessional.dersc.org |
Enantioselective Catalysis (e.g., Sharpless Asymmetric Dihydroxylation, Jacobsen Epoxidation)
Enantioselective catalysis offers a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Two prominent examples of such powerful catalytic reactions are the Sharpless Asymmetric Dihydroxylation and the Jacobsen Epoxidation.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgorganic-chemistry.orgnih.gov The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.orgnih.gov These ligands are commercially available as pre-packaged mixtures known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), which favor the formation of opposite enantiomers of the diol product. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a suitable precursor would be 2-(4-fluoro-2-methoxyphenyl)propene. The Sharpless AD of this alkene would yield a chiral diol. The choice of AD-mix would determine the absolute configuration of the resulting diol. This diol could then be transformed into the target tertiary alcohol through a series of functional group manipulations. For instance, selective protection of the primary alcohol, followed by oxidation of the tertiary alcohol and subsequent deprotection and reaction with a methylating agent, could lead to the desired product. The regioselectivity of the dihydroxylation generally favors the more electron-rich double bond. york.ac.uk
Table 2: Overview of Sharpless Asymmetric Dihydroxylation
| Parameter | Details |
| Reaction | Enantioselective conversion of an alkene to a vicinal diol. wikipedia.org |
| Catalyst System | Osmium tetroxide (catalytic), chiral ligand (DHQ or DHQD derivative), and a stoichiometric co-oxidant (e.g., K₃Fe(CN)₆). wikipedia.orgorganic-chemistry.org |
| Key Feature | High enantioselectivity and predictability based on the choice of chiral ligand (AD-mix-α or AD-mix-β). organic-chemistry.org |
| Substrate Scope | Broad, applicable to a wide range of substituted alkenes. wikipedia.org |
Jacobsen Epoxidation
The Jacobsen Epoxidation is another powerful tool in asymmetric catalysis, used for the enantioselective epoxidation of unfunctionalized alkenes. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org The stereoselectivity of the epoxidation is dictated by the chirality of the salen ligand.
A potential synthetic route to this compound using this methodology would again start with 2-(4-fluoro-2-methoxyphenyl)propene. Enantioselective epoxidation of this alkene using the appropriate Jacobsen catalyst would yield a chiral epoxide. This epoxide could then be opened regioselectively with a suitable nucleophile. For instance, ring-opening with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, would directly yield the target tertiary alcohol, this compound. The regioselectivity of the epoxide opening would be crucial in this step.
Table 3: Characteristics of the Jacobsen Epoxidation
| Aspect | Description |
| Reaction | Enantioselective formation of an epoxide from an alkene. wikipedia.org |
| Catalyst | Chiral manganese-salen complex. openochem.orgorganic-chemistry.org |
| Oxidant | Commonly sodium hypochlorite (bleach). organic-chemistry.org |
| Advantages | Effective for unfunctionalized alkenes, complementary to Sharpless epoxidation. wikipedia.orgopenochem.org |
| Substrate Scope | Particularly effective for cis-disubstituted and conjugated olefins. wikipedia.orgorganic-chemistry.org |
Diastereoselective Transformations
Diastereoselective transformations are reactions that favor the formation of one diastereomer over others. When a molecule already contains a stereocenter, it can influence the stereochemical outcome of subsequent reactions at a different site within the same molecule. This substrate-controlled diastereoselectivity is a fundamental concept in stereoselective synthesis.
In the context of synthesizing this compound, a diastereoselective approach could be envisioned starting from a chiral precursor that already contains a stereocenter. For example, if a chiral aldehyde or ketone with the 4-fluoro-2-methoxyphenyl group was available, the addition of a methyl organometallic reagent could proceed with diastereoselectivity. The existing stereocenter would direct the incoming nucleophile to one face of the carbonyl group, leading to the formation of one diastereomer of the tertiary alcohol in excess.
The level of diastereoselectivity would depend on the nature of the substrate, the reagents used, and the reaction conditions. Models such as Cram's rule, the Felkin-Anh model, and the chelation-controlled model are often used to predict the stereochemical outcome of such nucleophilic additions to carbonyl compounds. youtube.com While specific examples for the direct diastereoselective synthesis of this compound are not readily found in the literature, the principles of diastereoselective additions are broadly applicable to the synthesis of chiral alcohols. nih.govacs.orgyoutube.comnih.gov
Table 4: Principles of Diastereoselective Transformations
| Principle | Explanation |
| Substrate Control | An existing stereocenter in the substrate molecule influences the stereochemical outcome of a new stereocenter's formation. |
| Predictive Models | Cram's rule, Felkin-Anh model, and chelation control help predict the major diastereomer formed. youtube.com |
| Application | Nucleophilic addition to chiral aldehydes and ketones, reductions of chiral ketones, and cyclization reactions. nih.govacs.org |
| Outcome | Formation of one diastereomer in preference to others. The ratio of diastereomers is a measure of the reaction's selectivity. |
Elucidation of Reaction Mechanisms and Advanced Chemical Transformations of 2 4 Fluoro 2 Methoxyphenyl 2 Propanol
Reactions Involving the Tertiary Alcohol Moiety
The tertiary alcohol group is a key site for chemical modification, though its reactivity is often tempered by steric hindrance and the lack of an alpha-hydrogen.
Dehydration Reactions and Olefin Formation
The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. Secondary and tertiary alcohols typically undergo dehydration via an E1 (elimination, unimolecular) mechanism. libretexts.org This process is particularly efficient for 2-(4-Fluoro-2-methoxyphenyl)-2-propanol due to the stability of the tertiary benzylic carbocation intermediate that is formed.
The mechanism involves three key steps:
Protonation of the hydroxyl group: A strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group, converting it into a good leaving group (water). libretexts.org
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation. The positive charge is stabilized by both the inductive effect of the three alkyl/aryl substituents and resonance delocalization into the aromatic ring.
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon atom (from one of the methyl groups), leading to the formation of a double bond and regenerating the acid catalyst. libretexts.org
This reaction would yield 1-fluoro-2-methoxy-4-(prop-1-en-2-yl)benzene.
Table 2: Proposed Dehydration of this compound
| Reactant | Reagent | Mechanism | Product |
| This compound | Concentrated H₂SO₄, Heat | E1 Elimination | 1-Fluoro-2-methoxy-4-(prop-1-en-2-yl)benzene |
Etherification and Esterification Reactions
The direct conversion of tertiary alcohols to ethers and esters is often challenging due to steric hindrance and competing elimination reactions.
Etherification: The Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from tertiary alcohols because the tertiary alkoxide is a strong base, leading to elimination of the alkyl halide rather than substitution. Acid-catalyzed etherification between two alcohol molecules is also problematic. While it can work for primary alcohols, applying it to a tertiary alcohol like this compound would strongly favor dehydration to the alkene. masterorganicchemistry.com However, an Sₙ1-type ether synthesis is possible if a tertiary alcohol is treated with a strong acid in the presence of a primary or secondary alcohol. youtube.com The tertiary alcohol forms a stable carbocation, which is then trapped by the other alcohol acting as a nucleophile. youtube.com
Esterification: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is generally inefficient for tertiary alcohols due to steric hindrance and the high rate of dehydration. A more effective method for the esterification of tertiary alcohols is the reaction with a more reactive acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270). ambeed.comsavemyexams.com The base neutralizes the HCl byproduct, driving the reaction to completion. ambeed.com This method avoids the strongly acidic conditions that promote elimination. youtube.com
Transformations of the Aromatic Ring and Substituents
The aromatic ring of this compound is susceptible to substitution reactions, with the existing substituents dictating the regiochemical outcome.
Nucleophilic Aromatic Substitution (SₙAr) at the Fluoro Group
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com In the SₙAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction rate is often dependent on the stability of this intermediate.
Table 3: Factors Influencing SₙAr at the Fluoro Group
| Feature | Influence on SₙAr | Rationale |
| Fluoro Group | Favorable | Good leaving group, polarizes the C-F bond. masterorganicchemistry.com |
| Methoxy (B1213986) Group | Unfavorable | Electron-donating group deactivates the ring to nucleophilic attack. |
| Tertiary Alcohol Group | Slightly Unfavorable | Weakly electron-donating and sterically hindering. |
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives. libretexts.org The existing substituents on the ring determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). lumenlearning.com
In this compound, we have three substituents to consider:
Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.org
Fluoro group (-F): A deactivating, ortho, para-directing group. libretexts.org It deactivates the ring through its strong inductive electron withdrawal but directs ortho and para because its lone pairs can stabilize the carbocation intermediate through resonance. libretexts.org
2-hydroxypropyl-2-yl group: A weakly activating/deactivating alkyl group that is ortho, para-directing, but its primary influence is steric hindrance.
The directing effects of the powerful activating methoxy group will dominate. youtube.com It strongly directs incoming electrophiles to its ortho and para positions. The position para to the methoxy group is already occupied by the fluoro group. The two ortho positions are C1 (occupied by the alcohol group) and C3. The C1 position is sterically blocked. Therefore, the primary site of electrophilic attack will be the C3 position. However, the fluoro group also directs ortho and para. Its para position is C1 (blocked) and its ortho positions are C3 and C5.
The combined directing effects point towards substitution at C3 and C5. The C3 position is activated by the methoxy group (ortho) and the fluoro group (ortho). The C5 position is only directed by the fluoro group (ortho). Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the bulky tertiary alcohol group and ortho to the fluorine, a position activated by both the methoxy and fluoro groups through resonance.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Electronic Effects | Steric Hindrance | Predicted Outcome for EAS |
| C3 | Activated (ortho to -OCH₃, ortho to -F) | Moderately hindered by -OCH₃ | Minor Product |
| C5 | Activated (para to -OCH₃, ortho to -F) | Less hindered | Major Product |
| C6 | Deactivated (meta to -OCH₃, meta to -F) | Less hindered | Unlikely |
Typical EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation would be expected to yield the 5-substituted product as the major isomer. youtube.commasterorganicchemistry.com
Functionalization of the Methoxy Group
The methoxy group on the aromatic ring of this compound represents a key site for synthetic modification, allowing for the introduction of diverse functionalities. The primary transformation is ether cleavage, which converts the methoxy group into a hydroxyl group, yielding a phenol (B47542). This reaction is typically achieved under acidic conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comchemistrysteps.com The cleavage mechanism is an acid-catalyzed nucleophilic substitution, which can proceed via an S\N1 or S\N2 pathway depending on the substrate's structure. masterorganicchemistry.comwikipedia.org For an aryl methyl ether, the reaction begins with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comchemistrysteps.com Subsequently, a halide anion acts as a nucleophile. Due to the stability of the aryl cation being unfavorable, the cleavage of aryl alkyl ethers typically proceeds to give a phenol and an alkyl halide. libretexts.org
In addition to complete cleavage, the methoxy group can be a target for more advanced transformations. For instance, metal-free C–OMe bond cleavage protocols have been developed for the synthesis of other aryl alkyl ethers. researchgate.net These methods can tolerate a range of functional groups and proceed under mild conditions. One such protocol utilizes a potassium ion, which is believed to play a crucial role in activating the methoxy group, facilitating a nucleophilic aromatic substitution (S\NAr) mechanism. researchgate.net
The reactivity of the methoxy group is influenced by the other substituents on the aromatic ring. The electron-withdrawing fluorine atom can affect the electron density at the methoxy-bearing carbon, potentially influencing the conditions required for cleavage or substitution. In some contexts, such as the synthesis of certain chalcone (B49325) derivatives, methoxy groups can act as nucleophiles under basic conditions, leading to the substitution of other groups on an aromatic ring, like fluorine. acgpubs.org
A summary of potential reagents for the functionalization of the methoxy group in aryl ethers is presented below.
| Reagent/System | Transformation | Typical Conditions | Mechanism Type |
| Hydroiodic Acid (HI) | Demethylation to Phenol | Heat | S\N2-like |
| Hydrobromic Acid (HBr) | Demethylation to Phenol | Heat | S\N2-like |
| Boron Tribromide (BBr₃) | Demethylation to Phenol | Often at low temperatures | Lewis Acid-Catalyzed Cleavage |
| KOtBu / Nitrile | Etherification (C-OMe Cleavage) | Mild Conditions | S\NAr |
Mechanistic Insights into Key Reactions of Fluorinated Aryl Propanols
Understanding the reaction mechanisms of fluorinated aryl propanols is essential for controlling their reactivity and designing new synthetic pathways. The presence of the fluorine atom, methoxy group, and the tertiary alcohol imparts unique electronic and steric properties that govern the outcomes of chemical transformations.
Studies on C-F Bond Formation Mechanisms (e.g., Reductive Elimination, Single-Electron Transfer)
While this compound already contains a stable C-F bond, understanding the mechanisms of C-F bond formation provides insight into the synthesis of such molecules and the potential for C-F bond activation. Key mechanisms in modern organometallic chemistry for forging C-F bonds include reductive elimination and single-electron transfer (SET).
Reductive Elimination is a fundamental step in many transition-metal-catalyzed cross-coupling reactions. It involves the formation of a bond between two ligands on a metal center, with a concurrent reduction in the metal's oxidation state. For C-F bond formation, this typically involves the reductive elimination from a high-valent metal fluoride (B91410) complex, such as those of palladium(IV) or copper(III). nih.govnih.gov Systematic studies on palladium(IV) fluoride complexes have shown that C-F reductive elimination can proceed from cationic intermediates through a dissociative mechanism. nih.govacs.orgacs.org The ancillary ligands attached to the metal play a critical role in enabling this challenging transformation. nih.gov While transition metals are common, main group elements like tellurium have also been shown to form C-F bonds via reductive elimination, expanding the scope of this fundamental process. researchgate.net
Single-Electron Transfer (SET) is another powerful mechanism relevant to organofluorine chemistry. numberanalytics.com SET involves the transfer of a single electron from a donor to an acceptor, creating radical ion intermediates. numberanalytics.com This process is crucial for synthesizing complex fluorinated molecules that may be inaccessible through other methods. numberanalytics.com For instance, the electrochemical cleavage of C-F bonds can occur via a SET mechanism, forming an aryl radical anion that then expels a fluoride ion. rsc.org Conversely, SET pathways can be harnessed for C-F bond formation. A palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives has been proposed to proceed through a SET pathway involving a Pd(III) intermediate. organic-chemistry.org In other systems, photocatalysis can initiate SET, enabling the nucleophilic substitution of unactivated fluoroarenes by generating a radical cation intermediate that is more susceptible to nucleophilic attack. nih.gov
Role of Solvents in Reaction Pathways
The choice of solvent is critical in directing the outcome and efficiency of reactions involving fluorinated aryl compounds. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.org
In nucleophilic aromatic substitution (S\NAr) reactions, the solvent's polarity is a key factor. The mechanism often involves the formation of a charged intermediate (a Meisenheimer complex). Polar aprotic solvents (e.g., DMF, DMSO) are generally effective at solvating the cationic counter-ion without strongly solvating the anionic nucleophile, thus enhancing its reactivity. In contrast, polar protic solvents (e.g., water, alcohols) can form strong hydrogen bonds with nucleophiles, which can stabilize them and potentially slow the reaction rate. libretexts.orglibretexts.org However, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as unique solvents that can promote challenging reactions, including C-H activation and azo-ene reactions, often through hydrogen-bonding interactions that facilitate the desired pathway. rsc.orgresearchgate.netnih.gov For certain nucleophilic fluorinations, using TFE as the sole solvent has been shown to increase reaction yields. nih.gov Studies comparing solvents have shown that a reaction's rate-limiting step can even shift based on the solvent used; for example, the S\NAr of 2,4-dinitrofluorobenzene with piperidine (B6355638) is rate-limited by fluoride departure in THF, but by nucleophile addition in acetonitrile. patentdigest.org
The table below illustrates the general influence of solvent types on common reaction mechanisms relevant to fluorinated aryl compounds.
| Solvent Type | Properties | Effect on S\N1/E1 | Effect on S\N2/S\NAr | Examples |
| Polar Protic | Capable of H-bonding; high dielectric constant. | Stabilizes carbocation intermediates and transition states, accelerating the rate. libretexts.org | Can slow the rate by solvating the nucleophile through H-bonds. libretexts.org | Water, Methanol, Ethanol, Acetic Acid |
| Polar Aprotic | High dielectric constant; does not H-bond. | Less effective at stabilizing carbocations than protic solvents. | Accelerates the rate by solvating cations while leaving the nucleophile "bare" and reactive. | DMF, DMSO, Acetonitrile |
| Non-Polar | Low dielectric constant. | Generally disfavors reactions with charged intermediates. | Generally slows down reactions involving charged nucleophiles. | Hexane (B92381), Toluene (B28343), Diethyl Ether |
| Fluorinated Alcohols | Strong H-bond donors; low nucleophilicity. | Can stabilize cationic intermediates and promote difficult transformations. rsc.orgnih.gov | Can facilitate reactions through specific hydrogen-bonding interactions. researchgate.net | HFIP, TFE |
Investigation of Intermediates and Transition States
The direct observation or computational modeling of reaction intermediates and transition states is fundamental to a deep mechanistic understanding. For reactions involving fluorinated aryl compounds, this includes identifying species like Meisenheimer complexes, radical ions, and organometallic intermediates.
In S\NAr reactions, the accepted pathway typically involves a two-step process with a high-energy Meisenheimer complex as the intermediate. However, alternative mechanisms have been identified. For example, the deoxyfluorination reagent PhenoFluor operates through a concerted nucleophilic aromatic substitution (CS\NAr), proceeding via a single, neutral four-membered transition state, which avoids the formation of a Meisenheimer complex altogether. acs.org
For transition-metal-catalyzed reactions, the characterization of intermediates is crucial. The formation of C-F bonds from palladium(IV) complexes is believed to occur via a cationic Pd(IV) fluoride intermediate. nih.govacs.org Similarly, copper-mediated fluorinations are proposed to proceed through aryl copper(III) fluoride intermediates. nih.govorganic-chemistry.org Computational studies, often using Density Functional Theory (DFT), are invaluable for mapping reaction pathways and calculating the energies of transition states. researchgate.netresearchgate.net For instance, DFT calculations have been used to investigate the transition states for C-F bond activation, revealing the energetics of processes like fluoride abstraction. researchgate.netresearchgate.net These studies can rationalize observed selectivity and guide the development of more efficient catalysts. For example, computational analysis has shown that in cation radicals of alkoxy-substituted fluoroarenes, the greatest degree of positive charge resides on the fluorine-bearing carbon, explaining the high selectivity for nucleophilic substitution at that position. nih.gov
Computational Chemistry and Theoretical Investigations of 2 4 Fluoro 2 Methoxyphenyl 2 Propanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and electronic characteristics of molecules. These methods provide insights into the fundamental aspects of molecular behavior.
For a molecule like 2-(4-fluoro-2-methoxyphenyl)-2-propanol, Density Functional Theory (DFT) would be a highly suitable method for theoretical investigation. DFT methods, particularly the B3LYP functional, have been shown to provide a good balance between accuracy and computational cost for studying substituted aromatic compounds. researchgate.netsemanticscholar.orgkarazin.ua Ab initio methods, such as Hartree-Fock (HF), could also be employed, though they are often less accurate than DFT for electron correlation effects unless more computationally expensive methods like Møller-Plesset perturbation theory (MP2) are used. researchgate.net The primary goal of these calculations would be to determine the molecule's most stable conformation (its optimized geometry) and to analyze its electronic properties.
The choice of a basis set is crucial for the accuracy of quantum chemical calculations. For organic molecules containing elements like carbon, hydrogen, oxygen, and fluorine, Pople-style basis sets are commonly used. A typical and effective choice would be the 6-311+G(d,p) basis set. semanticscholar.orgkarazin.ua The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on oxygen and fluorine, while the polarization functions (d,p) allow for more flexibility in describing the shape of the electron clouds around the atoms. Larger basis sets can provide higher accuracy but at a significantly greater computational cost. The selection of the basis set, therefore, represents a compromise between the desired accuracy and the available computational resources.
The geometry of this compound would be optimized to find the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. A key aspect of the conformational analysis would be the orientation of the 2-propanol group relative to the substituted phenyl ring. Due to the presence of the ortho-methoxy group, steric hindrance could influence the rotational barrier around the C-C bond connecting the phenyl ring and the tertiary alcohol carbon. The orientation of the hydroxyl group and the methoxy (B1213986) group will also be critical in determining the most stable conformer, potentially through the formation of intramolecular hydrogen bonds. researchgate.net
Table 1: Predicted Optimized Geometrical Parameters for a Representative Substituted Phenol (B47542) (2,6-dichloro-4-fluoro phenol) using DFT/B3LYP/6-311+G(d,p)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.39 | - | - |
| C2-C3 | 1.38 | - | - |
| C1-O7 | 1.36 | - | - |
| O7-H8 | 0.96 | - | - |
| C1-C2-C3 | - | 121.5 | - |
| C2-C1-O7 | - | 118.9 | - |
| C2-C1-O7-H8 | - | - | 180.0 |
| Data is hypothetical and based on typical values for similar compounds for illustrative purposes. semanticscholar.orgkarazin.ua |
Analysis of Electronic Properties
Once the optimized geometry is obtained, various electronic properties can be calculated to understand the reactivity and charge distribution of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the aromatic ring and the functional groups.
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| p-nitrophenol | -7.01 | -2.65 | 4.36 |
| p-methylphenol | -6.21 | -0.41 | 5.80 |
| p-aminophenol | -5.74 | 0.19 | 5.93 |
| Data from a study on substituted phenols using B3LYP/6-311G(d,p). |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atom, due to their high electronegativity. srce.hracs.org The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a likely site for hydrogen bonding. These maps are valuable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding orbitals within a molecule, offering a chemically intuitive picture of electron density distribution. nih.govwikipedia.org NBO analysis for this compound would reveal key details about its bonding, charge distribution, and intramolecular interactions.
The analysis involves transforming the calculated delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. wisc.edu For this compound, this analysis would quantify the natural atomic charges on each atom, providing insight into the electrophilic and nucleophilic sites. For instance, the oxygen atoms of the methoxy and hydroxyl groups, along with the fluorine atom, are expected to carry significant negative charges, while the adjacent carbon and hydrogen atoms would be more electropositive. researchgate.net
A hypothetical table of selected NBO analysis results is presented below to illustrate the type of data obtained from such a study.
Table 1: Hypothetical NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) of -OCH₃ | σ(C-C) aromatic | 2.5 |
| LP (O) of -OH | σ(C-C) propanol (B110389) | 3.1 |
| LP (F) | σ(C-F) aromatic | 1.8 |
| π (C=C) aromatic | π (C=C) aromatic | 20.5 |
Note: This data is illustrative and not based on actual published results.
Simulation of Spectroscopic Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. chemaxon.com For this compound, these calculations are performed by first optimizing the molecular geometry and then computing the nuclear magnetic shielding tensors. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are highly sensitive to the molecular conformation, including the orientation of the methoxy and hydroxyl groups. The presence of the electronegative fluorine atom and the oxygen-containing functional groups significantly influences the electronic environment of the nearby protons and carbons, leading to characteristic shifts. For example, the aromatic protons and carbons would show distinct patterns due to the combined electronic effects of the fluoro and methoxy substituents. Computational tools can help assign these complex spectra with greater confidence. nih.govnmrdb.org Additionally, specialized methods exist for accurately predicting ¹⁹F NMR chemical shifts, which are crucial for fluorinated compounds. digitellinc.com
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C-OH | - | - | 72.5 | 72.1 |
| -CH₃ (propanol) | 1.55 | 1.52 | 31.8 | 31.5 |
| -OCH₃ | 3.85 | 3.82 | 56.2 | 55.9 |
| Aromatic H (ortho to F) | 7.10 | 7.08 | - | - |
| Aromatic C-F | - | - | 160.1 | 159.8 |
Note: This data is illustrative and not based on actual published results.
Theoretical vibrational analysis, based on quantum mechanical calculations, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it provides the frequencies and intensities of the vibrational bands. mdpi.com
For this compound, the calculated vibrational spectrum would show characteristic bands for the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the C-F stretch, and various C-H and aromatic ring vibrations. Comparing the calculated spectrum with experimental data allows for a detailed assignment of the observed spectral features. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, improving the agreement with experimental results. researchgate.net
Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net This calculation predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λ_max) and oscillator strengths (which relate to the intensity of the absorption). mdpi.com
For this compound, the UV-Vis spectrum is dominated by π → π* transitions within the substituted benzene (B151609) ring. The TD-DFT simulation can predict how the fluoro and methoxy substituents modify the energies of these transitions compared to unsubstituted benzene. The calculations can be performed in a simulated solvent environment to better match experimental conditions. mdpi.com The results help in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations. researchgate.net
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, a key reaction to study would be its dehydration to form an alkene, a common acid-catalyzed reaction for tertiary alcohols.
DFT calculations can be used to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, intermediates, transition states, and products. arxiv.org A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the molecule as bonds are broken and formed. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
By calculating the energies of the reactants and the transition state, the activation energy (or reaction energy barrier) can be determined. This barrier dictates the rate of the reaction. For the dehydration of this compound, computational studies could compare the energy barriers for the formation of different possible alkene isomers, thus predicting the major product of the reaction. These theoretical findings provide a molecular-level understanding that complements experimental kinetic studies.
Solvent Effects on Reaction Energetics and Pathways
There is no published research detailing how different solvents would affect the reaction energetics and potential chemical pathways of this compound. While general principles suggest that fluorinated and protic solvents can significantly influence reaction rates and mechanisms through hydrogen bonding and polarity effects, specific computational data, such as solvation energies or transition state calculations in various media for this compound, are not available. rsc.orgrsc.orgacs.orgacs.orgnih.gov
Noncovalent Interactions in Catalysis and Selectivity
The role of noncovalent interactions, such as hydrogen bonds, π-stacking, and van der Waals forces, in potential catalytic processes involving this compound has not been computationally modeled or theoretically studied. nih.govnih.govmdpi.comresearchgate.net Research in catalysis often relies on understanding these subtle forces to predict how a catalyst might guide a reaction to a specific outcome (selectivity). nih.gov Without specific studies, any discussion of how the fluoro and methoxy substituents on the phenyl ring might engage in such interactions during a catalytic cycle would be purely speculative.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
A Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. acs.orgnih.govnih.gov To perform this analysis, a crystal structure of the compound, determined through methods like X-ray crystallography, is required. A search of crystallographic databases reveals no publicly available crystal structure for this compound. Consequently, a Hirshfeld surface analysis has not been performed, and there are no data to generate the corresponding surface maps or fingerprint plots that would detail the nature and proportion of intermolecular contacts.
Synthesis and Exploration of Analogues and Derivatives of 2 4 Fluoro 2 Methoxyphenyl 2 Propanol
Design Principles for Structural Modification
The design of new analogues of 2-(4-fluoro-2-methoxyphenyl)-2-propanol is rooted in fundamental principles of medicinal chemistry. Structural modifications aim to systematically alter the molecule's properties, such as lipophilicity, electronic character, and metabolic stability. Key strategies include:
Isosteric and Bioisosteric Replacement: The fluorine atom can be replaced with other halogens (Cl, Br) or a hydrogen atom to modulate electronegativity and size. Similarly, the methoxy (B1213986) group can be altered to other alkoxy groups or bioisosteres to fine-tune steric and electronic properties.
Homologation and Chain Isomerization: The propanol (B110389) chain can be lengthened or shortened (homologation) or the hydroxyl group can be moved to a different position (isomerization). These changes directly impact the molecule's size, flexibility, and interaction with biological targets.
Functional Group Derivatization: The hydroxyl and methoxy groups are prime targets for derivatization. The hydroxyl group can be converted into esters or ethers to act as prodrugs or to modify solubility. The methoxy group can be cleaved to a phenol (B47542), which then serves as a handle for introducing a wide variety of new functionalities.
These design principles allow for the systematic exploration of chemical space around the core structure, facilitating the development of compounds with tailored characteristics.
Synthesis of Ring-Substituted Analogues (e.g., Varying Halogen or Alkoxy Positions)
The synthesis of ring-substituted analogues of this compound typically begins with a suitably substituted acetophenone (B1666503), which is then converted to the target tertiary alcohol.
A primary synthetic route involves the Grignard reaction . This reaction uses an organomagnesium halide (a Grignard reagent) to add an alkyl group to a ketone. wikipedia.orgmasterorganicchemistry.comchem-station.com For the parent compound, the key intermediate is 4'-fluoro-2'-methoxyacetophenone . chemimpex.comchemimpex.com This ketone can be synthesized via a Friedel-Crafts acylation of 3-fluoroanisole. google.comoc-praktikum.de Reacting 4'-fluoro-2'-methoxyacetophenone with methylmagnesium bromide (CH₃MgBr) or a similar organometallic reagent, followed by an acidic workup, yields the desired this compound. masterorganicchemistry.comyoutube.com
To create analogues with different substituents on the aromatic ring, this general strategy is adapted by starting with different substituted fluoro-methoxyacetophenones. For example, using 3'-fluoro-4'-methoxyacetophenone (B120032) as the starting ketone would yield the isomeric product, 2-(3-fluoro-4-methoxyphenyl)-2-propanol. ossila.com
Further diversity can be introduced by modifying the aromatic ring of the acetophenone precursor. For instance, electrophilic aromatic substitution reactions, such as bromination, could be performed on a methoxyacetophenone derivative, though careful control of regioselectivity would be necessary.
Table 1: Examples of Potential Ring-Substituted Analogues and Precursors
| Target Analogue | Precursor Ketone | Key Starting Material for Ketone |
|---|---|---|
| 2-(4-Chloro-2-methoxyphenyl)-2-propanol | 4'-Chloro-2'-methoxyacetophenone | 3-Chloroanisole |
| 2-(4-Bromo-2-methoxyphenyl)-2-propanol | 4'-Bromo-2'-methoxyacetophenone | 3-Bromoanisole |
| 2-(2,4-difluorophenyl)-2-propanol | 2',4'-Difluoroacetophenone | 1,3-Difluorobenzene |
Synthesis of Propanol Chain Modified Derivatives (e.g., Different Alcohol Positions, Chain Length)
Modifications to the propanol side chain offer another avenue for creating derivatives with distinct properties.
Varying Chain Length: The length of the alkyl chain at the carbinol center can be altered by using different Grignard reagents. For instance, reacting 4'-fluoro-2'-methoxyacetophenone with ethylmagnesium bromide (CH₃CH₂MgBr) instead of methylmagnesium bromide would produce 2-(4-fluoro-2-methoxyphenyl)-2-butanol. This homologation increases the lipophilicity of the molecule.
Altering Alcohol Position: Synthesizing isomers with the hydroxyl group at the primary (C1) or secondary (C2, but not tertiary) position requires different synthetic strategies. To obtain the primary alcohol 1-(4-fluoro-2-methoxyphenyl)-2-propanol , one could start with 4-fluoro-2-methoxybenzaldehyde (B41509) and react it with ethylmagnesium bromide to form a secondary alcohol, which is then oxidized to a ketone (1-(4-fluoro-2-methoxyphenyl)-1-propanone) and subsequently rearranged or further manipulated. A more direct route to a primary alcohol like 2-(4-fluoro-2-methoxyphenyl)-1-propanol would involve the reduction of a corresponding ester, such as methyl 2-(4-fluoro-2-methoxyphenyl)propanoate.
Derivatization at the Hydroxyl Group
The tertiary benzylic alcohol of this compound is a versatile functional group for further derivatization. researchgate.netacs.org Common transformations include esterification and etherification.
Esterification: The hydroxyl group can be converted to an ester by reacting the alcohol with an acyl chloride or a carboxylic anhydride. sciepub.com For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the acetate (B1210297) ester. For characterization purposes, crystalline derivatives can be prepared using reagents like 3,5-dinitrobenzoyl chloride. youtube.com
Azidation and Other Substitutions: Tertiary benzylic alcohols can undergo Sₙ1-type substitution reactions under acidic conditions. For instance, treatment with azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted acid can yield the corresponding azide (B81097) derivative. researchgate.net
Table 2: Selected Reagents for Hydroxyl Group Derivatization
| Reagent | Derivative Type | Purpose |
|---|---|---|
| Acetic Anhydride | Acetate Ester | Prodrug design, modify polarity |
| 3,5-Dinitrobenzoyl Chloride | 3,5-Dinitrobenzoate Ester | Solid derivative for characterization |
| Azidotrimethylsilane (TMSN₃) / Acid | Azide | Introduction of a new functional group |
Derivatization at the Methoxy Group
The methoxy group on the aromatic ring provides another site for structural modification, primarily through ether cleavage.
The most common method for cleaving aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃) . nih.govgvsu.educore.ac.ukresearchgate.net This reaction converts the methoxy group into a hydroxyl group (a phenol). The resulting phenol, 4-fluoro-2-(2-hydroxypropan-2-yl)phenol , is a valuable intermediate. The newly formed phenolic hydroxyl group is more acidic than the tertiary alcohol and can serve as a handle for a variety of subsequent reactions. For example, it can be re-alkylated with different alkyl halides under Williamson ether synthesis conditions to generate a library of analogues with varying alkoxy groups (e.g., ethoxy, propoxy), thereby systematically probing the effect of the ether chain length on activity.
Characterization of Novel Fluorinated Aryl Propanol Derivatives
The unambiguous identification and characterization of newly synthesized analogues and derivatives are critical. A combination of spectroscopic and analytical techniques is employed for this purpose. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique.
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms.
¹³C NMR reveals the carbon skeleton of the molecule.
¹⁹F NMR is particularly valuable for fluorinated compounds, as the fluorine chemical shift is highly sensitive to the electronic environment, providing a clear signature for the fluorinated ring. rsc.orgscholaris.cabiophysics.orgnih.gov
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For these compounds, characteristic absorption bands would be observed for the O-H stretch of the alcohol (around 3200-3600 cm⁻¹), C-O stretches for the alcohol and ether, and C-F and aromatic C-H bonds.
Elemental Analysis and Melting Point: For crystalline solids, melting point provides a measure of purity, while elemental analysis confirms the empirical formula by determining the percentage composition of C, H, and other elements.
Advanced Research Applications and Future Perspectives for 2 4 Fluoro 2 Methoxyphenyl 2 Propanol
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
Tertiary alcohols, particularly those in a benzylic position, are valuable intermediates in organic synthesis due to their versatile reactivity. 2-(4-Fluoro-2-methoxyphenyl)-2-propanol can serve as a precursor to a variety of more complex molecular architectures. The hydroxyl group can be a handle for functional group interconversion or a leaving group in substitution reactions, while the substituted aromatic ring can undergo further modifications.
A plausible synthetic route to this compound itself would likely involve the Grignard reaction. Starting from a suitable ester, such as methyl 4-fluoro-2-methoxybenzoate, the addition of two equivalents of methylmagnesium bromide would yield the target tertiary alcohol. This method is analogous to the synthesis of similar structures, such as 4-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)-2-methylbutan-2-ol, which is formed by adding methylmagnesium bromide to a precursor ester nih.gov.
Once synthesized, the compound can be used in several ways:
Dehydration: Acid-catalyzed dehydration would lead to the formation of 1-fluoro-2-isopropenyl-3-methoxybenzene, a substituted styrene (B11656) monomer that could be valuable in polymer synthesis.
Substitution Reactions: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), generating a stable tertiary benzylic carbocation. This intermediate can then be attacked by various nucleophiles to introduce a wide range of functional groups, enabling the synthesis of diverse derivatives.
Scaffold for Drug Discovery: The core structure can be used as a starting point in medicinal chemistry. For instance, in the development of selective α1d-adrenergic receptor antagonists, similar multi-substituted aromatic compounds are coupled with other fragments to build complex, biologically active molecules acs.org. The this compound scaffold could be similarly employed to generate new chemical entities for biological screening.
Potential in the Development of Advanced Materials with Tunable Properties
The incorporation of fluorine into polymers and other materials can significantly alter their properties, including thermal stability, chemical resistance, surface energy, and refractive index. The this compound molecule possesses features that make it a promising candidate as a monomer or a modifying agent in materials science.
For example, its precursor, 4-Fluoro-2-methoxyphenol, is known to be used in the synthesis of poly(4-fluoro-2-methoxyphenol) sigmaaldrich.com. By analogy, this compound could be functionalized and then polymerized. The tertiary alcohol group could be esterified with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate (B99206) monomer. Polymerization of this monomer would yield a polymer with the fluorinated methoxyphenyl group as a pendant side chain.
The properties of such a polymer would be influenced by its unique constituents:
Fluorine Atom: Would lower the polymer's surface energy, potentially creating hydrophobic or oleophobic surfaces. It could also enhance thermal stability.
Methoxy (B1213986) Group: Can influence solubility and adhesion properties.
Bulky Phenylpropanol Group: Would increase the polymer's glass transition temperature (Tg) and affect its mechanical properties and refractive index.
These characteristics suggest potential applications in areas such as specialty coatings, advanced optical materials, and low-dielectric constant materials for microelectronics.
Application in Catalytic Reaction Development and Mechanistic Probes
While not a catalyst in the traditional sense, the unique electronic properties of fluorinated organic molecules can influence reaction environments. Heavily fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are widely used as "non-coordinating" yet highly polar solvents that can promote a variety of organic reactions, often by stabilizing cationic intermediates through their strong hydrogen-bonding capabilities and low nucleophilicity researchgate.net.
Although this compound has only a single fluorine atom distant from the hydroxyl group, its study could provide insights into more subtle solvent effects. The interplay between the hydrogen-bond donating alcohol, the electron-donating methoxy group, and the electron-withdrawing fluorine atom creates a specific electronic environment. While its direct use as a reaction promoter may be limited compared to perfluorinated alcohols, it could serve as a mechanistic probe to study reactions where the electronic nature of the solvent or an additive is critical. For instance, its behavior in promoting or influencing the selectivity of certain electrophilic reactions could be compared with non-fluorinated or differently substituted analogues to dissect specific electronic and steric contributions.
Contribution to the Understanding of Structure-Reactivity Relationships in Organofluorine Chemistry
The study of how a molecule's structure dictates its chemical reactivity is a cornerstone of organic chemistry. This compound is an excellent model system for exploring the combined influence of multiple substituents on an aromatic ring's reactivity.
The reactivity of the phenyl ring towards, for example, electrophilic aromatic substitution is governed by the directing and activating/deactivating effects of its three substituents:
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₃ | ortho | Strongly activating (resonance) | ortho, para |
| -F | para | Weakly deactivating (induction > resonance) | ortho, para |
| -C(CH₃)₂OH | meta | Weakly deactivating (induction) | meta |
The methoxy group at position 2 is a powerful activating, ortho,para-director. The fluorine atom at position 4, while deactivating due to its high electronegativity, also directs incoming electrophiles to its ortho positions (positions 3 and 5). The tertiary alcohol group at position 1 has a weaker inductive effect. The cumulative effect of these groups creates a complex reactivity map. The positions ortho to the methoxy group (positions 1 and 3) are highly activated. Position 5 is activated by the methoxy group (para) and the fluorine atom (ortho). Predicting the outcome of an electrophilic substitution on this ring would require careful consideration of these competing electronic and steric factors, making it a valuable case study for advanced organic chemistry. Such structure-activity relationship (SAR) studies are fundamental in fields like drug design, where predicting how small structural changes affect a molecule's biological activity is crucial mdpi.comnih.gov.
Future Directions in Synthetic Methodology and Mechanistic Elucidation
The full potential of this compound remains largely unexplored, presenting several avenues for future research.
Development of Novel Synthetic Routes: While the Grignard approach is plausible, exploring alternative and more sustainable synthetic methods, potentially using flow chemistry or catalytic approaches, would be a valuable endeavor.
Exploration in Medicinal Chemistry: The compound could be used as a foundational scaffold. Future work could involve synthesizing a library of derivatives by modifying the tertiary alcohol or by performing substitutions on the aromatic ring. These new compounds could then be screened for various biological activities, from antimicrobial to anticancer properties. The specific combination of lipophilicity (from the alkyl and fluoro groups) and hydrogen-bonding capacity (from the hydroxyl and methoxy groups) is a desirable feature in many drug candidates.
Advanced Materials Synthesis: A systematic investigation into the polymerization of monomers derived from this alcohol is warranted. Research could focus on synthesizing a range of polymers and copolymers and characterizing their thermal, optical, and surface properties to identify promising applications.
Mechanistic Studies: The compound and its isomers could be used in comparative kinetic and mechanistic studies to precisely quantify the electronic and steric effects of the fluoro and methoxy substituents in various reactions, contributing to a more refined predictive model of reactivity in complex organofluorine compounds.
Q & A
Q. What advanced spectroscopic methods characterize its solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
